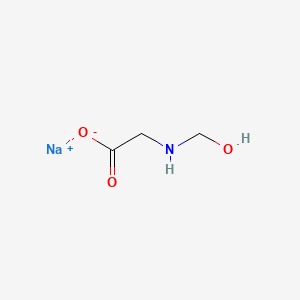

Sodium 2-((hydroxymethyl)amino)acetate

説明

Sodium 2-((hydroxymethyl)amino)acetate, also known as sodium hydroxymethylaminoacetate, is a compound that has been studied for its antibacterial capabilities. It is synthesized through the methylation of glycine, resulting in a high yield of 99%. The compound's structure has been confirmed through elemental analysis and infrared spectrometry. Notably, sodium hydroxymethylaminoacetate exhibits strong inhibitory effects on the growth of common bacteria, yeast, and mold. It has been shown to be more effective than sodium benzoate in prolonging the adaptive phase of milk spoilage bacteria and reducing their growth quantity .

Synthesis Analysis

The synthesis of sodium hydroxymethylaminoacetate is achieved with a remarkably high efficiency, yielding a 99% product. The process involves the methylation of glycine, which is a straightforward and effective method for producing this compound. The synthesis details, such as reaction conditions and time, are not explicitly mentioned in the provided data, but the high yield suggests an optimized process .

Molecular Structure Analysis

The molecular structure of sodium hydroxymethylaminoacetate has been identified through elemental analysis and infrared spectrometry. These techniques have confirmed the composition and functional groups present in the molecule. However, the specific details of the molecular structure, such as bond lengths and angles, are not provided in the abstract .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving sodium hydroxymethylaminoacetate, its strong antibacterial properties suggest that it interacts effectively with microbial cells. The mechanism by which it inhibits bacterial growth is not described, but it is compared favorably to sodium benzoate, a well-known preservative, indicating that it may interfere with microbial metabolism or cell wall synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium hydroxymethylaminoacetate, such as solubility, melting point, and stability, are not explicitly discussed in the provided data. However, its effectiveness in inhibiting microbial growth and its comparison to sodium benzoate suggest that it has favorable properties for use as a preservative. The use of UV spectrophotometry to determine its content implies that it has a specific absorbance characteristic that can be quantified .

科学的研究の応用

1. Energy and Petrochemical Fields

- Application Summary : Sodium 2-((hydroxymethyl)amino)acetate, as a type of acetate-based ionic liquid, is used in energy and petrochemical fields due to its excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

- Methods of Application : The preparation methods include one- and two-step synthesis . The applications of these ionic liquids in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .

- Results or Outcomes : The dual functions of these ionic liquids as solvents and activators for biomass dissolution are discussed, and the roles of these ionic liquids as catalysts and reaction mediums in clean organic synthesis are highlighted .

2. Biomedical Applications

- Application Summary : Sodium 2-((hydroxymethyl)amino)acetate is used in the functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications .

- Methods of Application : Different functional groups were introduced on the surface including polyethylene glycol chains, carboxylic acid, amine, and thiol groups . Their colloidal stability in various aqueous buffer solutions as well as human plasma and serum was investigated .

- Results or Outcomes : The introduction of hydrophilic functional groups onto the particles’ surface is essential for increasing the colloidal stability and allowing subsequent reactions .

3. Drug Discovery

- Application Summary : Sodium 2- [2- (hydroxymethyl)phenyl]acetate is being studied for its anticancer properties, and several derivatives of the compound are being developed for use as chemotherapeutic agents.

- Methods of Application : The specific methods of application are not detailed in the source.

- Results or Outcomes : The specific results or outcomes are not detailed in the source.

4. Organic Synthesis

- Application Summary : Sodium acetate has been used as a catalyst in domino reactions, leading to the efficient synthesis of 4-pyridinyl-2-amino-4H-chromenes, which are compounds relevant for diverse biomedical applications.

- Methods of Application : The specific methods of application are not detailed in the source.

- Results or Outcomes : The specific results or outcomes are not detailed in the source.

5. Buffer Solutions

- Application Summary : Sodium 2-((hydroxymethyl)amino)acetate, also known as Tris or tris(hydroxymethyl)aminomethane, is extensively used in biochemistry and molecular biology as a component of buffer solutions such as in TAE and TBE buffers, especially for solutions of nucleic acids .

- Methods of Application : Tris buffer solutions are prepared by dissolving tris base in water and adjusting the pH with acid, typically hydrochloric acid, or sulfuric acid . The resulting solution serves as a reliable pH regulator and stabilizer in a variety of experimental settings, including protein biochemistry, molecular biology, and enzymology as well as techniques like electrophoresis, Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography processes .

- Results or Outcomes : In cell culture, tris buffer helps in maintaining the optimal pH environment essential for cell growth, proliferation, and the maintenance of physiological conditions in cell culture media .

6. Antimicrobial Agent

- Application Summary : Sodium 2-((hydroxymethyl)amino)acetate exhibits strong inhibitory effects on the growth of common bacteria, yeast, and mold. It has been shown to be more effective than sodium benzoate in prolonging the adaptive phase of milk spoilage bacteria and reducing their growth quantity.

- Methods of Application : The specific methods of application are not detailed in the source.

- Results or Outcomes : The specific results or outcomes are not detailed in the source.

7. Treatment of Metabolic Acidosis

- Application Summary : Sodium 2-((hydroxymethyl)amino)acetate, also known as tromethamine or THAM, is occasionally used as a drug in intensive care for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

8. Formulation of Pharmaceuticals

- Application Summary : Some medications are formulated as the “tromethamine salt” including Hemabate (carboprost as trometamol salt), and "ketorolac trometamol" .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

特性

IUPAC Name |

sodium;2-(hydroxymethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITBNDNUEPMTFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035799 | |

| Record name | Sodium N-(hydroxymethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-((hydroxymethyl)amino)acetate | |

CAS RN |

70161-44-3 | |

| Record name | Sodium N-(hydroxymethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070161443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(hydroxymethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium N-(hydroxymethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-(hydroxymethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYDROXYMETHYLGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIG6BWZ9XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)